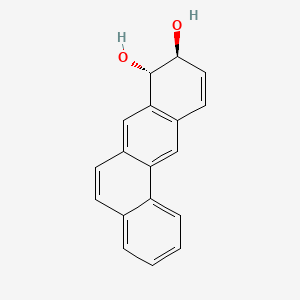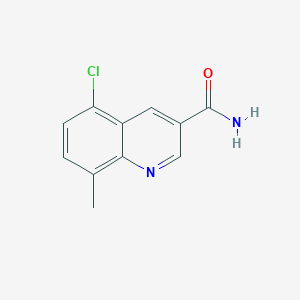
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride is a synthetic organic compound belonging to the phenoxazine family. This compound is known for its vibrant color and has been widely used in various scientific and industrial applications. It is particularly notable for its use as a dye and in biological staining.
Preparation Methods
The synthesis of 3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride typically involves the reaction of phenoxazine derivatives with diethylamine and methoxy groups under controlled conditions. The process often includes:
Starting Materials: Phenoxazine, diethylamine, and methoxy compounds.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is formed.
Purification: The final product is purified through crystallization or other suitable methods to obtain a high-purity compound
Chemical Reactions Analysis
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in biological staining techniques to visualize cells and tissues under a microscope.
Medicine: Investigated for its potential therapeutic properties, including antimalarial and neuroprotective effects.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride involves its interaction with various molecular targets and pathways:
Electron Carrier: Acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport.
Anti-inflammatory and Anti-apoptotic Effects: Inhibits enzymes like monoamine oxidase and nitric oxide synthase, reducing inflammation and preventing cell death.
Signaling Pathways: Activates pathways involved in mitochondrial biogenesis and autophagy, contributing to its neuroprotective effects.
Comparison with Similar Compounds
3,7-Bis(diethylamino)-1-methoxyphenoxazin-5-ium chloride can be compared with other phenoxazine derivatives:
Methylene Blue: Another well-known phenoxazine derivative used as a dye and in medical applications.
Brilliant Cresyl Blue: Used in biological staining and has similar properties to methylene blue.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4444-00-2 |
|---|---|
Molecular Formula |
C21H28ClN3O2 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
[7-(diethylamino)-9-methoxyphenoxazin-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N3O2.ClH/c1-6-23(7-2)15-10-11-17-18(12-15)26-20-14-16(24(8-3)9-4)13-19(25-5)21(20)22-17;/h10-14H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FQNMNHNJAQLBIR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C(=C1)OC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)












